molecular formula C11H8Cl2N2O3 B7460116 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Cat. No. B7460116
M. Wt: 287.10 g/mol
InChI Key: PVNNXPLDODGOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, also known as DCPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects
1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous solutions. However, one limitation of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is its limited stability in solution, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. One area of interest is the development of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. Additionally, further studies are needed to determine the optimal conditions for the use of 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid in lab experiments and to improve its stability in solution.

Synthesis Methods

1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can be synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. This method yields 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid as a white crystalline solid with a melting point of 244-246°C.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-6-1-3-9(7(13)5-6)15-10(16)4-2-8(14-15)11(17)18/h1,3,5H,2,4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNXPLDODGOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

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